1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C6H10BrF2N·HCl It is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a cyclobutyl ring, along with a methanamine group
Preparation Methods
The synthesis of 1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The presence of the methanamine group allows for addition reactions with electrophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the methanamine group can form bonds with various electrophiles. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to 1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride include other bromomethyl and difluorocyclobutyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct properties and applications.
Properties
CAS No. |
2694745-54-3 |
---|---|
Molecular Formula |
C6H11BrClF2N |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.